(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(7-methylpyrrolo[2,3-d]pyrimidin-5-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-12-4-6(2-9)7-3-10-5-11-8(7)12/h3-5H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMVWHKZCHGPIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CN=CN=C21)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine typically involves multi-step organic reactionsSubsequent steps include cyclization reactions catalyzed by gold and sodium hydride (NaH) to form the pyrrolo[2,3-d]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrolo[2,3-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[2,3-d]pyrimidine oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis .
Scientific Research Applications
(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of (7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. For instance, derivatives of this compound have been shown to inhibit JAK1 by binding to its active site, thereby blocking the signaling pathways involved in inflammation and immune responses . This inhibition can lead to reduced activity of downstream targets like signal transducer and activator of transcription (STAT) proteins, ultimately modulating cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of pyrrolo[2,3-d]pyrimidine derivatives allows for systematic comparisons.
Positional Isomers and Substituent Variations
Aryl/Alkyl-Substituted Derivatives
highlights compounds with ethyl-linked aryl groups, such as 7-Benzyl-4-methyl-5-[2-(3,5-dimethoxyphenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine (Compound 6) . Key differences include:
- Biological Activity: Antitumor activity in these analogs correlates with substituent positioning.
Complex Derivatives with Extended Functional Groups
- 7-Ethyl-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (9k) : The 4-methoxyphenyl and ethyl groups enhance π-π stacking and hydrophobic interactions, as evidenced by HR-ESMS data (C12H12N5+, m/z 226.1081) .
- 7-Methyl-5-[1-[[3-(trifluoromethyl)phenyl]acetyl]-2,3-dihydro-1H-indol-5-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine : The trifluoromethyl group increases metabolic stability and lipophilicity, while the indole-acetyl moiety may target proteases or GPCRs .
Physicochemical Properties
Key Research Findings
- Synthetic Flexibility : The pyrrolo[2,3-d]pyrimidine core allows modular substitution, enabling optimization for target engagement .
- Biological Relevance : Antitumor activity in benzyl-substituted derivatives () suggests that bulky substituents at positions 5 and 7 enhance cytotoxicity, possibly via kinase inhibition .
- Positional Effects : Amine placement (e.g., 4 vs. 5-position) significantly alters electronic properties and hydrogen-bonding capacity, impacting binding to biological targets .
Biological Activity
(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine is a compound belonging to the pyrrolo[2,3-d]pyrimidine class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antiviral properties, enzyme inhibition, and other therapeutic potentials.
- Molecular Formula : C₈H₈N₄
- Molecular Weight : 184.63 g/mol
- CAS Number : Not available
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. Key findings include:
-
Antiviral Activity :
- A study demonstrated that derivatives of the pyrrolo[2,3-d]pyrimidine scaffold exhibited promising antiviral activity against Zika virus. Specifically, a compound with a similar structure showed an EC₅₀ value of 4.3 µM and a CC₅₀ value of 58 µM, indicating effective viral inhibition with manageable cytotoxicity .
- Another derivative demonstrated excellent antiviral activity with a 94% reduction in viral titer at 8.5 µM .
-
Enzyme Inhibition :
- The compound has been evaluated for its ability to inhibit various kinases. For instance, a related compound was identified as a selective JAK1 inhibitor with an IC₅₀ of 8.5 nM, highlighting its potential in treating inflammatory diseases .
- The structure-activity relationship (SAR) studies indicate that modifications to the pyrrolo[2,3-d]pyrimidine core can enhance or diminish biological activity .
Antiviral Studies
Table 1 summarizes the antiviral activities of selected derivatives based on the pyrrolo[2,3-d]pyrimidine scaffold.
| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Activity Type |
|---|---|---|---|
| Compound 1 | 5.2 | 20 | Antiviral against Zika |
| Compound 4 | 4.3 | 58 | Antiviral against Zika |
| Compound 5 | 8.5 | N/A | Antiviral (high activity) |
Enzyme Inhibition Studies
Table 2 presents data on enzyme inhibition for selected compounds.
| Compound | Target Enzyme | IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| (R)-6c | JAK1 | 8.5 | 48 over JAK2 |
| Compound X | DHFR | N/A | N/A |
Case Studies
Several case studies have explored the therapeutic potential of this compound and its derivatives:
- Zika Virus Inhibition : A study involving various analogs showed that modifications at specific positions significantly impacted antiviral efficacy and toxicity profiles.
- JAK Inhibitors in Autoimmune Diseases : The development of JAK inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold has shown promise in preclinical models for rheumatoid arthritis and other autoimmune conditions.
Q & A
Basic: What are the key synthetic routes for (7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine, and how can reaction yields be optimized?
Answer:
The synthesis typically involves nucleophilic substitution or palladium-catalyzed cross-coupling reactions to introduce the methyl and methanamine groups. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives are reacted with methylamine under reflux in ethanol, monitored via TLC for completion . Optimization strategies include:
- Solvent selection: Polar aprotic solvents (e.g., DMF) improve reaction rates.
- Catalyst loading: Pd(PPh₃)₄ (5–10 mol%) enhances coupling efficiency .
- Temperature control: Gradual heating (60–80°C) minimizes side reactions.
Advanced: How can regioselectivity challenges in substituting pyrrolo[2,3-d]pyrimidine scaffolds be addressed?
Answer:
Regioselectivity in substitutions (e.g., at positions 4, 5, or 7) is influenced by steric and electronic factors. Methodological approaches include:
- Directing groups: Temporary protecting groups (e.g., Boc) on the pyrrole nitrogen to steer reactivity .
- Computational modeling: DFT calculations predict electron density distribution to guide substitution sites .
- Kinetic vs. thermodynamic control: Low-temperature conditions favor kinetic products (e.g., position 4), while prolonged heating favors thermodynamic products (e.g., position 5) .
Basic: What structural characterization techniques are most reliable for confirming the compound’s purity and identity?
Answer:
- X-ray crystallography: Resolves atomic positions and confirms the methyl group’s orientation (e.g., using SHELX for refinement ).
- NMR spectroscopy: ¹H and ¹³C NMR (DMSO-d₆) identify characteristic peaks:
- HRMS: Validates molecular weight (e.g., [M+H]⁺ calculated for C₈H₁₀N₄: 163.0982) .
Advanced: How can crystallographic data inconsistencies (e.g., twinned crystals) be resolved during structure determination?
Answer:
- SHELXD/SHELXE: Robust pipelines for handling twinned data via twin law refinement .
- High-resolution data: Collect data to 0.8 Å resolution to reduce ambiguity in electron density maps.
- Validation tools: Use Rfree values and ADDSYM (in PLATON) to detect missed symmetry .
Basic: What in vitro assays are suitable for evaluating kinase inhibitory activity?
Answer:
- Kinase inhibition assays: Use recombinant kinases (e.g., JAK2, EGFR) with ATP-competitive luminescent assays (ADP-Glo™).
- IC₅₀ determination: Dose-response curves (0.1–100 µM) identify potency .
- Selectivity profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to assess off-target effects .
Advanced: How to resolve contradictions in reported IC₅₀ values across studies (e.g., varying assay conditions)?
Answer:
- Standardize conditions: Use consistent ATP concentrations (e.g., 1 mM) and buffer pH (7.4) .
- Control for compound stability: Pre-incubate compounds in assay buffer to detect degradation.
- Orthogonal assays: Validate results with SPR (surface plasmon resonance) to measure direct binding kinetics .
Basic: What computational tools are effective for predicting binding modes to kinase targets?
Answer:
- Molecular docking: AutoDock Vina or Glide (Schrödinger) to model interactions with ATP-binding pockets .
- Pharmacophore modeling: Identify critical H-bond donors (methanamine) and hydrophobic contacts (methyl group) .
- QSAR: Develop regression models using IC₅₀ data to optimize substituents .
Advanced: How can molecular dynamics (MD) simulations refine mechanistic insights into kinase inhibition?
Answer:
- Simulation parameters: Run 100-ns trajectories (AMBER/CHARMM) to assess conformational stability.
- Binding free energy: Calculate ΔG using MM-PBSA to quantify contributions from key residues (e.g., Lys68 in JAK2) .
- Allosteric effects: Identify distal structural changes (e.g., DFG-loop movement) affecting inhibitor efficacy .
Basic: What in vitro models are appropriate for preliminary toxicity profiling?
Answer:
- Hepatotoxicity: Primary hepatocytes or HepG2 cells, assessing viability (MTT assay) after 48-h exposure .
- hERG inhibition: Patch-clamp assays to evaluate cardiac risk .
- CYP450 inhibition: Luminescent assays (e.g., CYP3A4) to predict drug-drug interactions .
Advanced: How to address off-target effects in in vivo models while maintaining kinase selectivity?
Answer:
- Proteome-wide profiling: Use chemical proteomics (e.g., kinobeads) to map off-target interactions .
- CRISPR knockouts: Validate target specificity by comparing effects in wild-type vs. kinase-deficient models .
- Prodrug strategies: Introduce metabolically labile groups (e.g., esters) to reduce systemic exposure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
